

HDS 029: A Pan-ErbB Irreversible Inhibitor

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Compound of Interest

Compound Name: HDS 029
CAS No.: 881001-19-0
Cat. No.: B1663697

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Executive Summary

HDS 029 (CAS 881001-19-0) is a potent, cell-permeable, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR/ErbB) family.^{[1][2][3]} Unlike reversible ATP-competitive inhibitors (e.g., gefitinib), **HDS 029** utilizes a specific electrophilic "warhead" to form a covalent bond with conserved cysteine residues within the ATP-binding pocket of ErbB receptors.^{[1][2]}

This compound is a critical tool for researchers investigating signal transduction pathways in oncology, specifically for distinguishing between transient and sustained kinase activity in HER2+ and EGFR-mutant models.^{[1][2]}

Key Parameter	Specification
CAS Number	881001-19-0
Chemical Name	N-[4-[(3-Chloro-4-fluorophenyl)amino]pyrido[3,4-d]pyrimidin-6-yl]-2-butyamide
Molecular Formula	C ₁₇ H ₁₁ ClFN ₅ O
Molecular Weight	355.75 g/mol
Primary Targets	ErbB1 (EGFR), ErbB2 (HER2), ErbB4
Mechanism	Irreversible (Covalent) ATP-competitive inhibition
IC ₅₀ Profile	ErbB1: 0.3 nM ErbB4: 0.5 nM ErbB2: 1.1 nM

Chemical Architecture & Structure-Activity Relationship (SAR)

The efficacy of **HDS 029** is derived from its specific structural pharmacophore, designed to overcome resistance mechanisms often seen with reversible inhibitors.[\[1\]](#)[\[2\]](#)

Structural Components[\[1\]](#)[\[2\]](#)

- The Scaffold (Pyrido[3,4-d]pyrimidine):
 - Replaces the traditional quinazoline core found in first-generation EGFR inhibitors.[\[1\]](#)[\[2\]](#)
 - Provides the essential hydrogen-bonding motif (N1 and N3) to interact with the hinge region of the kinase domain (e.g., Met793 in EGFR).[\[1\]](#)[\[2\]](#)
- The Selectivity Motif (3-Chloro-4-fluorophenyl):
 - Attached at the C4 position.[\[2\]](#)
 - Occupies the hydrophobic pocket behind the ATP binding site.[\[2\]](#) The halogen substitutions improve lipophilicity and fit within the hydrophobic cleft, enhancing potency.[\[2\]](#)

- The Electrophilic Warhead (2-Butynamide):
 - Critical Feature: Attached at the C6 position.[2]
 - This alkynamide group acts as a Michael acceptor.[2] It is positioned precisely to react with the nucleophilic thiol (-SH) group of Cys797 (in EGFR) or Cys805 (in ErbB2).[1][2]
 - Result: Formation of a permanent thioether bond, locking the kinase in an inactive state.[2]

Chemical Structure Visualization

The following SMILES string represents the precise stereochemical configuration:

```
CC#CC(=O)Nc1cc2c(nccn2cc1)Nc3ccc(c(c3)Cl)F[1][2]
```

Mechanism of Action: Covalent Inactivation

HDS 029 functions as a "suicide inhibitor" for the ErbB family.[2]

Binding Kinetics

- Recognition: The pyrido-pyrimidine core reversibly binds to the ATP-binding pocket via hydrogen bonds and van der Waals forces.[1][2]
- Positioning: The inhibitor aligns the C6-butynamide side chain adjacent to the solvent-exposed cysteine residue (Cys797/Cys805).[1][2]
- Covalent Locking: A nucleophilic attack occurs, converting the reversible complex into an irreversible covalent adduct.[2]

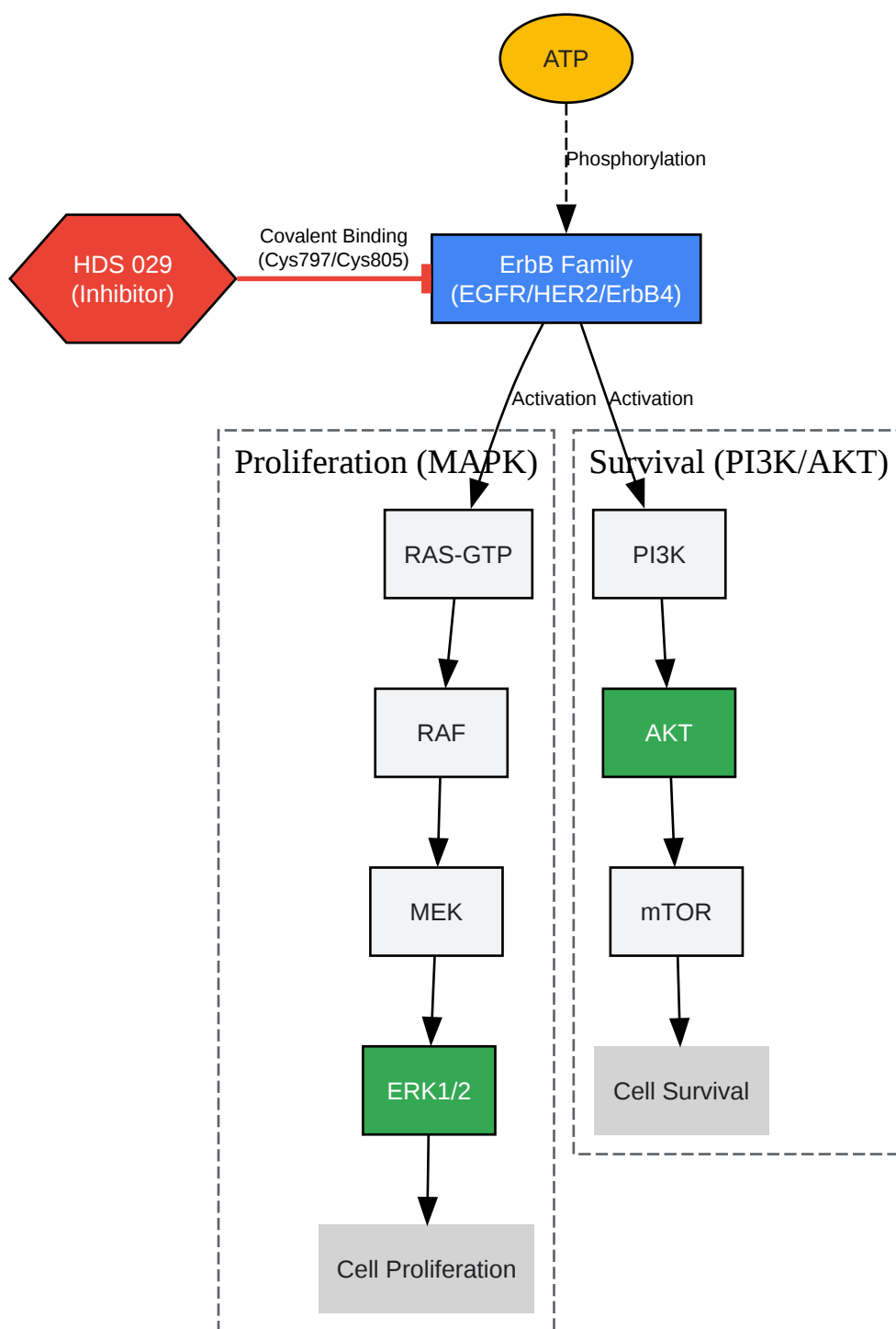
Downstream Signaling Impact

By permanently blocking ATP hydrolysis, **HDS 029** abrogates downstream phosphorylation cascades essential for tumor proliferation:[1][2]

- RAS/RAF/MEK/ERK Pathway: Blocks proliferation signals.[2]
- PI3K/AKT/mTOR Pathway: Blocks survival and anti-apoptotic signals.[2]
- PLCy/PKC Pathway: Inhibits cell migration.[1][2]

Visualization: ErbB Signaling & Inhibition Logic[1] [2]

The following diagram illustrates the intervention point of **HDS 029** within the receptor tyrosine kinase (RTK) signaling cascade.



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Figure 1: Mechanism of Action.[1][2] **HDS 029** covalently binds to the ErbB kinase domain, preventing ATP binding and halting downstream MAPK and PI3K signaling cascades.[2]

Experimental Protocols

Reconstitution & Storage

HDS 029 is hydrophobic and requires precise handling to maintain stability and potency.[2]

- Solvent: Dimethyl Sulfoxide (DMSO).[1][2]
- Stock Concentration: Prepare a 10 mM stock solution.
 - Calculation: Dissolve 3.56 mg of **HDS 029** in 1.0 mL of anhydrous DMSO.
- Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C (stable for ~3 months) or -80°C (stable for ~1 year).
- Working Solution: Dilute into aqueous buffers (PBS or culture media) immediately prior to use.[1][2] Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.[2]

Cellular Autophosphorylation Assay

This protocol validates the inhibition of EGFR/ErbB2 phosphorylation in cell lines (e.g., A431 or MDA-MB-453).[1][2]

Materials:

- Cell Line: A431 (EGFR overexpressing) or MDA-MB-453 (ErbB2/ErbB3 expressing).[1][2]
- Stimulant: EGF (100 ng/mL) or Heregulin (10 nM).[1][2]
- Lysis Buffer: RIPA buffer + Phosphatase Inhibitor Cocktail.[2]

Methodology:

- Seeding: Plate cells at

cells/well in 6-well plates. Allow to adhere overnight.

- Starvation: Wash cells with PBS and incubate in serum-free media for 12–16 hours.
 - Rationale: Reduces basal phosphorylation noise.[2]
- Treatment: Treat cells with **HDS 029** (dose range: 0.1 nM – 100 nM) for 1 hour at 37°C.
 - Control: Vehicle (DMSO) only.[1][2]
- Stimulation: Add EGF (or Heregulin) for 15 minutes.
- Lysis: Place plates on ice, wash with cold PBS, and lyse immediately.
- Analysis: Perform Western Blot.
 - Primary Antibodies: Anti-pEGFR (Tyr1068) or Anti-pErbB2 (Tyr1248).[1][2]
 - Normalization: Anti-Total EGFR or Anti-Total ErbB2.[2]

Expected Result: Dose-dependent disappearance of phospho-bands with IC₅₀ values approximating 0.3–2.5 nM.[1][2]

References

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